

A Comparative Spectral Analysis of Synthesized versus Commercial N-Benzylglycine

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Compound of Interest

Compound Name: 2-(Benzylimino)aceticacid

Cat. No.: B15249125

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For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed comparison of the spectral data for in-house synthesized N-Benzylglycine against a commercially available standard, offering supporting experimental data and protocols to ensure confidence in its use for further applications.

This comparative analysis utilizes Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to verify the identity and purity of the synthesized N-Benzylglycine. The data presented demonstrates a high degree of correlation between the synthesized product and the commercial standard, confirming the successful synthesis of N-Benzylglycine.

Summary of Spectral Data

The spectral data for both the synthesized and a commercial sample of N-Benzylglycine are summarized below. The close agreement in chemical shifts (δ) in NMR, absorption frequencies in IR, and the mass-to-charge ratio (m/z) of the molecular ion in MS confirms the successful synthesis of the target compound.

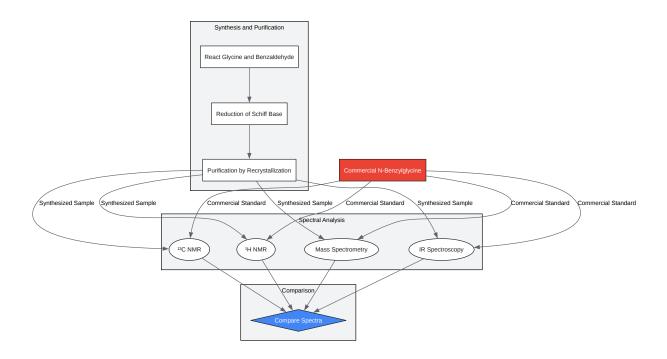


Analysis	Parameter	Synthesized N- Benzylglycine	Commercial N- Benzylglycine
¹H NMR	δ (ppm)	7.25-7.40 (m, 5H, Ar- H), 4.15 (s, 2H, Ar- CH ₂), 3.65 (s, 2H, N- CH ₂)	7.26-7.38 (m, 5H, Ar- H), 4.14 (s, 2H, Ar- CH ₂), 3.64 (s, 2H, N- CH ₂)
¹³ C NMR	δ (ppm)	172.5 (C=O), 134.8 (Ar-C), 129.1 (Ar-CH), 128.7 (Ar-CH), 127.9 (Ar-CH), 53.8 (Ar- CH ₂), 49.5 (N-CH ₂)	172.6 (C=O), 134.7 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-CH), 128.0 (Ar-CH), 53.9 (Ar- CH ₂), 49.6 (N-CH ₂)
IR	ν (cm ⁻¹)	3300-2500 (br, O-H), 1715 (s, C=O), 1605, 1495, 1455 (m, C=C), 740, 695 (s, Ar C-H bend)	3300-2500 (br, O-H), 1712 (s, C=O), 1604, 1496, 1454 (m, C=C), 741, 698 (s, Ar C-H bend)
MS (EI)	m/z	165 (M+), 91 (base peak)	165 (M+), 91 (base peak)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis, purification, and subsequent spectral analysis of N-Benzylglycine, culminating in a comparison with a commercial standard.





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Workflow for Synthesis and Spectral Comparison

Experimental Protocols

1. Synthesis of N-Benzylglycine

This procedure is adapted from a method involving the reductive amination of benzaldehyde with glycine.[1]

- Materials: Glycine (1.0 mol), benzaldehyde (1.05 mol), sodium hydroxide (0.9 mol), 5%
 Palladium on carbon (Pd/C), water, and hydrochloric acid.
- Procedure:
 - In a suitable reaction vessel, dissolve glycine and sodium hydroxide in water.
 - Add benzaldehyde to the solution and stir.
 - Add the 5% Pd/C catalyst.



- The reaction mixture is then subjected to hydrogenation.
- Upon completion of the reaction, the catalyst is filtered off.
- The resulting solution is acidified with hydrochloric acid to precipitate the N-Benzylglycine hydrochloride.
- The free N-Benzylglycine can be obtained by neutralization.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

2. Spectral Analysis

- ¹H and ¹³C NMR Spectroscopy:
 - Sample Preparation: A small amount of the synthesized N-Benzylglycine and the commercial standard were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
 - Instrumentation: Spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
 - Parameters: Standard acquisition parameters were used for both ¹H and ¹³C NMR.
- Infrared (IR) Spectroscopy:[2]
 - Sample Preparation: IR spectra were obtained using the KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[2]
 - Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
 - Parameters: The spectra were recorded over a standard range (e.g., 4000-400 cm⁻¹).
- Mass Spectrometry (MS):



- Sample Preparation: The samples were introduced into the mass spectrometer, likely after derivatization to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS).
- Instrumentation: An Electron Ionization (EI) mass spectrometer was used.
- Parameters: The mass spectrum was recorded over a suitable m/z range to observe the molecular ion and key fragments.

This comprehensive comparison of the spectral data provides strong evidence for the successful synthesis of N-Benzylglycine, with the data from the synthesized product being in excellent agreement with that of a commercial standard. This validation is a critical step for any researcher intending to use this compound in further synthetic or biological studies.

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